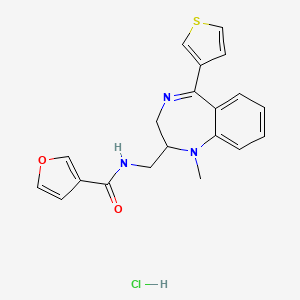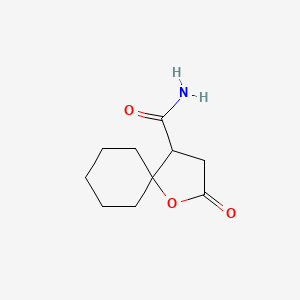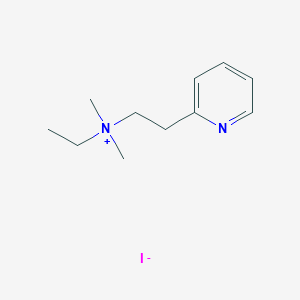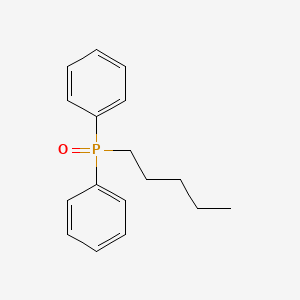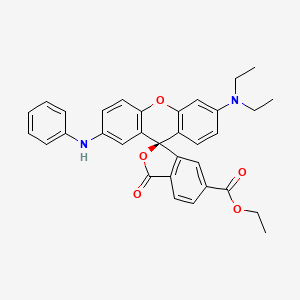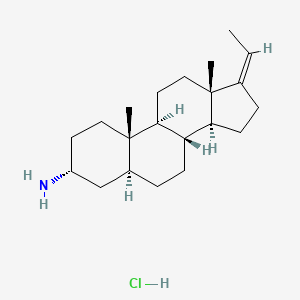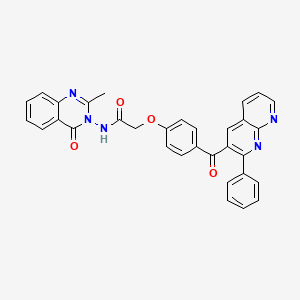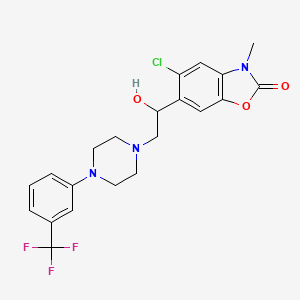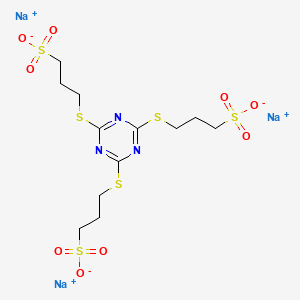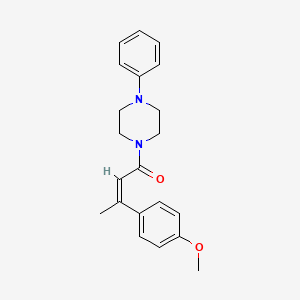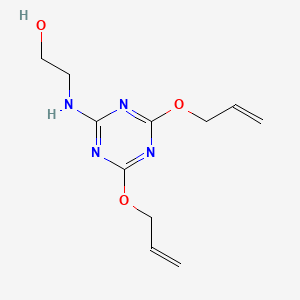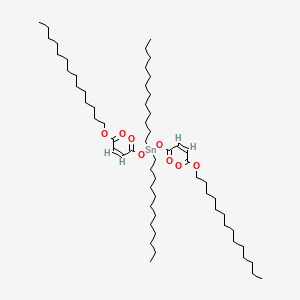
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is a coordination complex that features rhodium in a +1 oxidation state. This compound is characterized by the presence of four 3-picoline ligands and two chloride ions. The 3-picoline ligands are derivatives of pyridine, where the methyl group is attached to the third position of the pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride typically involves the reaction of rhodium chloride with 3-picoline in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
RhCl3+4C6H7N→Rh(C6H7N)4Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The 3-picoline ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce metallic rhodium or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism of action of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride involves its interaction with various molecular targets. The 3-picoline ligands facilitate the coordination of the rhodium center to substrates, enabling catalytic activity. The compound can activate molecular oxygen, hydrogen, and other small molecules, facilitating their incorporation into organic substrates. The pathways involved in these reactions often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparación Con Compuestos Similares
Similar Compounds
- Rhodium(1+), dichlorotetrakis(2-methylpyridine)-, chloride
- Rhodium(1+), dichlorotetrakis(4-picoline)-, chloride
- Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
Uniqueness
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is unique due to the specific positioning of the methyl group on the 3-picoline ligands. This positioning can influence the electronic and steric properties of the complex, affecting its reactivity and selectivity in catalytic processes. Compared to its analogs with 2-methylpyridine or 4-picoline ligands, the 3-picoline derivative may exhibit different catalytic behaviors and interaction patterns with substrates.
Propiedades
Número CAS |
97348-99-7 |
|---|---|
Fórmula molecular |
C24H28Cl3N4Rh |
Peso molecular |
581.8 g/mol |
Nombre IUPAC |
dichlororhodium(1+);3-methylpyridine;chloride |
InChI |
InChI=1S/4C6H7N.3ClH.Rh/c4*1-6-3-2-4-7-5-6;;;;/h4*2-5H,1H3;3*1H;/q;;;;;;;+3/p-3 |
Clave InChI |
OBHNFIXJCXKEOX-UHFFFAOYSA-K |
SMILES canónico |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cl-].Cl[Rh+]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


